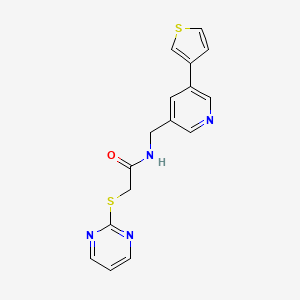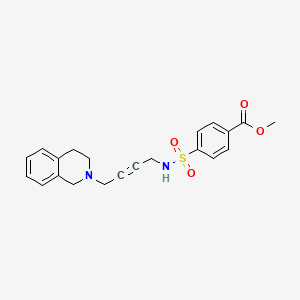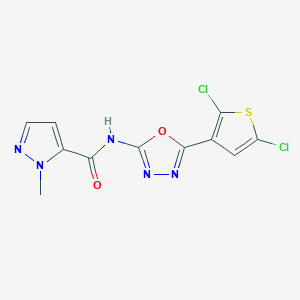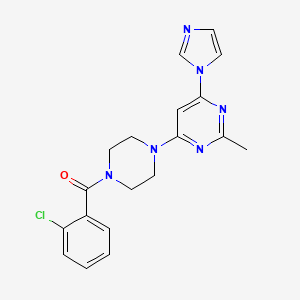![molecular formula C20H22N2O5S B2502078 N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899963-69-0](/img/structure/B2502078.png)
N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, sulfonamide compounds can be synthesized from reactions involving sulfonyl chlorides and amines, as demonstrated in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . These methods could potentially be adapted for the synthesis of "N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the solid-state properties of compounds, as seen with the crystal structures of various benzamide and sulfonamide derivatives . The molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT), which provides detailed information about the stability and charge distribution within the molecule .
Chemical Reactions Analysis
Benzamide derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of anions due to intramolecular charge transfer mechanisms . The reactivity of these compounds can be inferred from their frontier orbital energy gaps and dipole moments, which indicate how they might interact with other molecules or participate in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and sulfonamide compounds can be characterized using various spectroscopic methods, including UV-Vis, FT-Raman, and FT-IR spectroscopy . Theoretical calculations, such as first-order hyperpolarizability and natural bond orbital (NBO) analysis, provide insights into the electronic properties and stability of these molecules . Additionally, the pharmacokinetics of related compounds, such as sulpiride and its derivatives, can offer information on bioavailability and brain penetration, which are important for medicinal applications .
Scientific Research Applications
Environmental Remediation and Analysis
- Microbially Mediated Abiotic Transformations: Research into sulfamethoxazole, a related sulfonamide antibiotic, under denitrifying conditions has unveiled pathways for its transformation into environmentally relevant products. This study underscores the importance of understanding the environmental fate of sulfonamide drugs, potentially extending to compounds like N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide (Nödler et al., 2012).
Antimicrobial and Anticancer Agents
- Antibacterial, Antifungal, and Anticancer Activities: Novel derivatives, including those structurally related to the query compound, have been screened for antibacterial, antifungal, antiviral, and anticancer activities. These studies suggest the potential therapeutic applications of such compounds in treating various diseases (Selvam et al., 2004).
Synthesis and Chemical Properties
- Novel Synthesis Methods: Innovative synthesis techniques have been developed for sulfonamide derivatives, offering insights into more efficient and environmentally friendly methods for producing compounds with similar functional groups (Xia et al., 2016). These methods could be adapted for synthesizing N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide.
Sensor Development and Analytical Applications
- Selective Membrane Electrodes: The development of selective membrane electrodes for metal ions using sulfonamide drugs demonstrates the potential for using related compounds in analytical and environmental monitoring applications (Saleh & Gaber, 2001).
Neuroprotection and Pharmacological Studies
- Studies on benzamide derivatives with neuroleptic properties suggest potential applications in developing treatments for neurological disorders. This line of research could be relevant for compounds with similar structural motifs, highlighting the breadth of pharmacological applications (Usuda et al., 2004).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-22(16-4-2-3-5-16)28(24,25)17-9-6-14(7-10-17)20(23)21-15-8-11-18-19(12-15)27-13-26-18/h6-12,16H,2-5,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBROYXCNLSJLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)
![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)



![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)